molecular formula C14H14N4O5 B337413 N-(1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-(1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B337413
M. Wt: 318.28 g/mol
InChI Key: ZKBOLWPLWXUMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step chemical processes. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE exerts its effects involves:

Properties

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C14H14N4O5/c1-8-14(18(20)21)9(2)17(16-8)6-13(19)15-10-3-4-11-12(5-10)23-7-22-11/h3-5H,6-7H2,1-2H3,(H,15,19)

InChI Key

ZKBOLWPLWXUMBX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)C)[N+](=O)[O-]

solubility

4.4 [ug/mL]

Origin of Product

United States

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